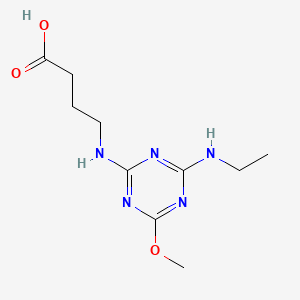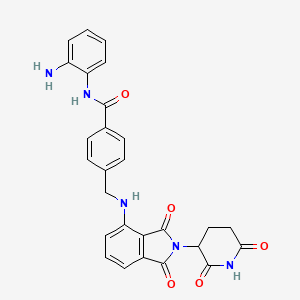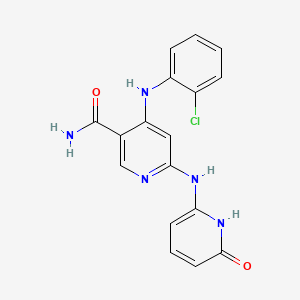
Cyp51/PD-L1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyp51/PD-L1-IN-2 is a quinazoline compound known for its antifungal properties. It acts as a dual inhibitor of cytochrome P450 family 51 (CYP51) and programmed death-ligand 1 (PD-L1). The compound has shown significant potential in inducing early apoptosis in fungal cells and reducing intracellular levels of interleukin-2 (IL-2), NLRP3, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κBp65) proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyp51/PD-L1-IN-2 involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research or industrial setting .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Cyp51/PD-L1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline core or other functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the quinazoline core, potentially altering its biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives. Substitution reactions can result in a variety of substituted quinazolines with different biological activities .
Scientific Research Applications
Cyp51/PD-L1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of quinazoline derivatives.
Biology: Investigated for its ability to induce apoptosis in fungal cells and modulate immune responses by inhibiting PD-L1.
Medicine: Explored as a potential therapeutic agent for fungal infections and immune-related disorders.
Industry: Utilized in the development of antifungal agents and immune modulators .
Mechanism of Action
Cyp51/PD-L1-IN-2 exerts its effects through dual inhibition of CYP51 and PD-L1. CYP51 is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. Inhibition of CYP51 disrupts ergosterol synthesis, leading to fungal cell death. PD-L1 is an immune checkpoint protein that regulates immune responses. Inhibition of PD-L1 enhances immune activity against fungal cells and potentially other pathogens .
Comparison with Similar Compounds
Cyp51/PD-L1-IN-2 is unique due to its dual inhibitory activity against both CYP51 and PD-L1. Similar compounds include:
Cyp51/PD-L1-IN-1: Another quinazoline compound with antifungal activity, but with different inhibitory potency (IC500.884 μM for CYP51 and 0.083 μM for PD-L1).
Azole Antifungals: Compounds like fluconazole and itraconazole that inhibit CYP51 but do not target PD-L1.
PD-L1 Inhibitors: Compounds like pembrolizumab and nivolumab that target PD-L1 but do not inhibit CYP51.
This compound stands out due to its combined antifungal and immune-modulatory properties, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C25H23N7O3 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[1-(4-acetylbenzoyl)piperidin-4-yl]-4-(1,2,4-triazol-1-yl)quinazoline-2-carboxamide |
InChI |
InChI=1S/C25H23N7O3/c1-16(33)17-6-8-18(9-7-17)25(35)31-12-10-19(11-13-31)28-24(34)22-29-21-5-3-2-4-20(21)23(30-22)32-15-26-14-27-32/h2-9,14-15,19H,10-13H2,1H3,(H,28,34) |
InChI Key |
KSJLMFWBUAALRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4C(=N3)N5C=NC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)

![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)



